Cas no 1039931-40-2 (1-(4-Bromophenyl)cycloheptane-1-carboxylic acid)

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(4-bromophenyl)cycloheptane-1-carboxylic acid
- 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
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- MDL: MFCD11188901
- インチ: 1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17)
- InChIKey: ILLSQUFVPDAVGA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(C(=O)O)CCCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 261
- トポロジー分子極性表面積: 37.3
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201446-0.05g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
Enamine | EN300-201446-0.5g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
Enamine | EN300-201446-0.1g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
Enamine | EN300-201446-1.0g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 1g |
$986.0 | 2023-05-31 | |
Enamine | EN300-201446-1g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 1g |
$986.0 | 2023-09-16 | |
Enamine | EN300-201446-5g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 5g |
$2858.0 | 2023-09-16 | |
A2B Chem LLC | AW03775-100mg |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 100mg |
$395.00 | 2024-04-20 | |
Aaron | AR01B9AJ-1g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 1g |
$1381.00 | 2025-02-09 | |
Aaron | AR01B9AJ-2.5g |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 2.5g |
$2681.00 | 2025-02-09 | |
A2B Chem LLC | AW03775-500mg |
1-(4-bromophenyl)cycloheptane-1-carboxylic acid |
1039931-40-2 | 95% | 500mg |
$844.00 | 2024-04-20 |
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
1-(4-Bromophenyl)cycloheptane-1-carboxylic acidに関する追加情報
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid: A Comprehensive Overview
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid is a compound with the CAS number 1039931-40-2, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cycloheptane ring with a bromophenyl group and a carboxylic acid moiety. The cycloheptane ring provides structural stability, while the bromophenyl group introduces electronic and steric effects that can influence the compound's reactivity and bioavailability.
Recent studies have highlighted the potential of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The carboxylic acid group in the molecule plays a crucial role in its interactions with biological systems, as it can form hydrogen bonds and participate in other non-covalent interactions.
The synthesis of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the cycloheptane ring. This is often achieved through methods such as catalytic hydrogenation or ring-closing metathesis. The introduction of the bromophenyl group is then carried out via nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions and desired regioselectivity.
One of the most promising applications of this compound lies in its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play critical roles in cellular signaling and are targets for a wide range of therapeutic agents. Studies have shown that 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid can bind to certain GPCRs with high affinity, making it a valuable tool for understanding receptor-ligand interactions and for the development of novel drugs.
In addition to its pharmacological applications, 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid has also been investigated for its physical properties. The compound exhibits good solubility in organic solvents and moderate stability under physiological conditions, which are desirable traits for drug candidates. Its melting point and boiling point have been determined experimentally, providing valuable data for its characterization and purification.
The structural versatility of this compound has led to its use in various chemical transformations. For instance, the carboxylic acid group can be converted into esters or amides, enabling further functionalization and exploration of its biological activity under different chemical conditions. This flexibility makes it an attractive candidate for combinatorial chemistry approaches, where multiple analogs can be synthesized and screened for their biological effects.
From an environmental perspective, the degradation pathways of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid have been studied to assess its potential impact on ecosystems. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation into less harmful byproducts. This information is crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid (CAS No. 1039931-40-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its ability to interact with biological targets, positions it as a valuable asset in the development of new therapeutic agents. As research continues to uncover its full range of properties and applications, this compound is likely to play an increasingly important role in the field of medicinal chemistry.
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